

# physical and chemical properties of 4-Chloro-2-nitrophenyl benzoate

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## Compound of Interest

Compound Name: 4-Chloro-2-nitrophenyl benzoate

Cat. No.: B458939

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## An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Chloro-2-nitrophenyl benzoate** is a chemical compound with the molecular formula  $C_{13}H_8ClNO_4$ . It belongs to the class of aromatic esters, specifically a benzoate ester containing a chloro and a nitro substituent on the phenyl ring. This guide provides a comprehensive overview of its physical and chemical properties, available experimental data, and potential areas of interest for research and development. While specific experimental protocols and biological pathway involvements for this exact molecule are not extensively documented in publicly available literature, this guide consolidates the known information and provides logical extrapolations based on related compounds.

### Chemical and Physical Properties

A summary of the key physical and chemical properties for **4-Chloro-2-nitrophenyl benzoate** is presented below. It is important to note that while some data is available for the specific CAS number 37593-94-5, other properties are inferred from closely related isomers and analogs due to a lack of direct experimental data for the target compound.

Property	Value	Source
CAS Number	37593-94-5	[1]
Molecular Formula	C <sub>13</sub> H <sub>8</sub> ClNO <sub>4</sub>	[2]
Molecular Weight	277.66 g/mol	[2]
Melting Point	Not available. For the related isomer 4-nitrophenyl benzoate, the melting point is 142-144 °C.	[3]
Boiling Point	Not available. For the related isomer 4-nitrophenyl benzoate, the predicted boiling point is 399.5 °C at 760 mmHg.	[3]
Solubility	Not available. The related isomer 4-nitrophenyl benzoate is reported to be insoluble in water.	[4]
Appearance	Not available. Related aromatic nitro compounds are often crystalline solids.	

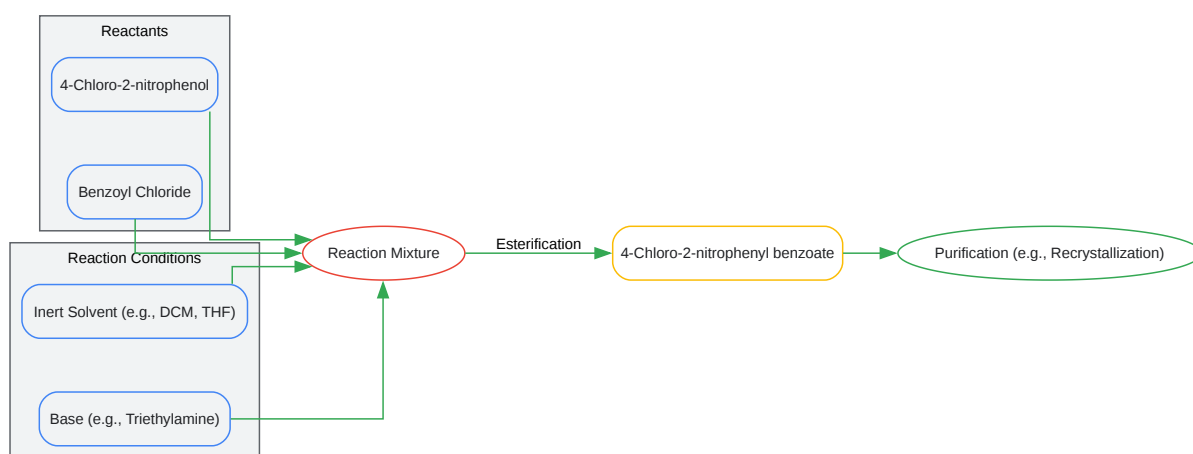
## Synthesis and Reactivity

### Synthesis

A specific experimental protocol for the synthesis of **4-Chloro-2-nitrophenyl benzoate** is not readily available in the literature. However, a general and widely applicable method for the synthesis of similar aromatic esters is through the esterification of a phenol with a benzoyl chloride derivative in the presence of a base.

A plausible synthesis for **4-Chloro-2-nitrophenyl benzoate** would involve the reaction of 4-chloro-2-nitrophenol with benzoyl chloride. The reaction would likely be carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a tertiary amine base like triethylamine to neutralize the hydrochloric acid byproduct.

## Proposed Synthesis Workflow:

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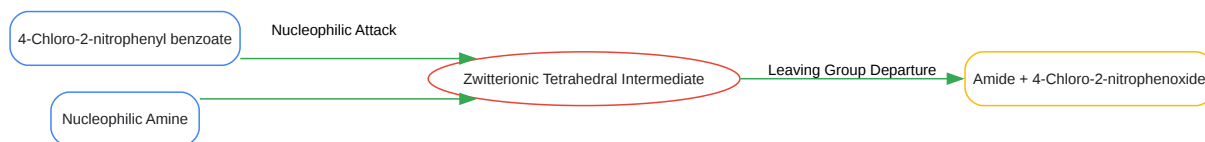
Caption: Proposed synthesis workflow for **4-Chloro-2-nitrophenyl benzoate**.

## Reactivity

The reactivity of **4-Chloro-2-nitrophenyl benzoate** is influenced by the electron-withdrawing nature of the nitro and chloro groups on the phenyl ring of the alcohol moiety. These groups make the ester susceptible to nucleophilic attack.

Kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with cyclic secondary amines have been reported. The Brønsted-type plot for the reaction of **4-chloro-2-nitrophenyl benzoate** with a series of cyclic secondary amines curves downward, which suggests a change in the rate-determining step of the reaction depending on the basicity of the amine.[5] This indicates that the reaction likely proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[5] The instability of this intermediate in certain solvents can influence the reaction to proceed through a concerted mechanism.[5]

## Aminolysis Reaction Mechanism:



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Caption: Generalized mechanism for the aminolysis of **4-Chloro-2-nitrophenyl benzoate**.

## Spectral Data

Specific spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **4-Chloro-2-nitrophenyl benzoate** are not readily available in public databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:

- $^1\text{H}$  NMR: Aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the positions and electronic effects of the chloro and nitro groups.
- $^{13}\text{C}$  NMR: Aromatic carbons would resonate in the range of 120-150 ppm. The carbonyl carbon of the ester group would be expected to appear further downfield, typically around 160-170 ppm.
- IR Spectroscopy: Characteristic absorption bands would include those for the C=O stretch of the ester (around  $1730\text{-}1750\text{ cm}^{-1}$ ), C-O stretching of the ester (around  $1200\text{-}1300\text{ cm}^{-1}$ ), and the symmetric and asymmetric stretches of the nitro group (around  $1500\text{-}1560\text{ cm}^{-1}$  and  $1300\text{-}1370\text{ cm}^{-1}$ , respectively).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (277.66 g/mol). Fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the benzoyl cation and the 4-chloro-2-nitrophenoxide radical anion.

## Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of **4-Chloro-2-nitrophenyl benzoate** in any signaling pathways. Its precursor, 4-chloro-2-nitrophenol, is known to be a compound of environmental concern due to its potential toxicity.

Given that many benzoate esters and nitroaromatic compounds exhibit biological activity, **4-Chloro-2-nitrophenyl benzoate** could be a candidate for screening in various biological assays. Its reactivity towards nucleophiles suggests it could potentially act as an acylating agent, which might be relevant in a biological context. However, without experimental data, any discussion of its biological role remains speculative.

## Conclusion

**4-Chloro-2-nitrophenyl benzoate** is a compound for which detailed experimental data is sparse in publicly accessible scientific literature. Its physical and chemical properties can be reasonably inferred from its structure and comparison with related compounds. The synthesis is expected to be achievable through standard esterification procedures. The presence of electron-withdrawing groups suggests a notable reactivity towards nucleophiles, which has been partially explored in kinetic studies. Further research is required to fully characterize this molecule, including the determination of its precise physical properties, the acquisition of detailed spectral data, and the investigation of its potential biological activities. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and similar compounds.

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## References

- 1. 4-chloro-2-nitrophenyl benzoate | 37593-94-5 [chemicalbook.com]

- 2. 4-Chlorobenzoic acid, 4-nitrophenyl ester | C<sub>13</sub>H<sub>8</sub>ClNO<sub>4</sub> | CID 253657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 37593-94-5 Name: [xixisys.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
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